molecular formula C11H11N3O2 B1296244 Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- CAS No. 27097-86-5

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)-

Katalognummer: B1296244
CAS-Nummer: 27097-86-5
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: NVOMLTILICGMJT-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is an organic compound with the molecular formula C11H11N3O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyano(phenylhydrazono) group, and the esterification is done with ethanol. This compound is known for its unique structural features, including the presence of a cyano group, a phenylhydrazono group, and an ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure product. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the phenylhydrazono group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

    Oxidation products: Oxides, hydroxyl derivatives.

    Reduction products: Amines, hydrazines.

    Substitution products: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetic acid, cyano(phenylhydrazono)-, methyl ester
  • Acetic acid, cyano(phenylhydrazono)-, propyl ester
  • Acetic acid, cyano(phenylhydrazono)-, butyl ester

Uniqueness

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is unique due to its specific ester group (ethyl) and the (Z)-configuration, which can influence its reactivity and interaction with other molecules. The presence of the cyano and phenylhydrazono groups also contributes to its distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

27097-86-5

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10-

InChI-Schlüssel

NVOMLTILICGMJT-UVTDQMKNSA-N

SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C#N

Isomerische SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N

Kanonische SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.